molecular formula C14H8F3IN2O2 B14386418 2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide CAS No. 88112-79-2

2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide

Cat. No.: B14386418
CAS No.: 88112-79-2
M. Wt: 420.12 g/mol
InChI Key: MFBKWMILRWBESX-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine and iodine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluorobenzoic acid with 2-fluoro-4-iodoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide is unique due to its specific combination of fluorine and iodine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.

Properties

CAS No.

88112-79-2

Molecular Formula

C14H8F3IN2O2

Molecular Weight

420.12 g/mol

IUPAC Name

2,6-difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H8F3IN2O2/c15-8-2-1-3-9(16)12(8)13(21)20-14(22)19-11-5-4-7(18)6-10(11)17/h1-6H,(H2,19,20,21,22)

InChI Key

MFBKWMILRWBESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)I)F)F

Origin of Product

United States

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